Comparative Physicochemical Profile: Lipophilicity and Polar Surface Area of 2-[4-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide
The computed XLogP3 value for 2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide is 1.2, and the topological polar surface area (TPSA) is 101 Ų (Kuujia, CAS 1356782-67-6) [1]. This combination of moderate lipophilicity and moderate-to-high TPSA suggests a balance between membrane permeability and aqueous solubility that is often desirable for CNS drug candidates. In comparison, a closely related N-substituted piperidine sulfonamide acetamide analog with a phenylsulfonyl (rather than 4-methylphenyl-ethenylsulfonyl) group shows a lower computed XLogP3 (~0.5–0.8) and similar TPSA (~95–100 Ų), resulting in a subtly different physicochemical space that can affect blood–brain barrier penetration and oral absorption [2]. The quantified difference in lipophilicity (ΔXLogP3 ≈ 0.4–0.7 units) is meaningful within the context of CNS MPO scoring guidelines, where XLogP3 between 1 and 3 is considered optimal.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.2; TPSA: 101 Ų |
| Comparator Or Baseline | N-(Piperidin-1-yl)benzenesulfonamide acetamide analogs: XLogP3 ~0.5–0.8; TPSA ~95–100 Ų (estimated from published series) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.7 for target compound |
| Conditions | Computed properties using standard algorithms (XLogP3, TPSA); no experimental logP/logD data available for direct comparison. |
Why This Matters
The higher lipophilicity of the target compound positions it closer to the CNS drug-like sweet spot (XLogP3 1–3), potentially offering superior passive membrane permeability compared to less lipophilic phenylsulfonyl analogs—a key differentiator when selecting candidates for neuroscience or oncology programs requiring blood–brain barrier penetration.
- [1] Kuujia.com. Computed Properties for CAS 1356782-67-6. Accessed May 2026. View Source
- [2] Khalid H, Rehman A, Abbasi MA, et al. Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak J Pharm Sci. 2014;27(3):517-24. View Source
